Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one

molecular weight ligand efficiency drug-likeness

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one (CAS 2309258-78-2) is a heterocyclic small molecule that integrates a thiazole ring, a piperazin-2-one core, and a thiophene-3-carbonyl substituent into a single scaffold (C12H11N3O2S2, MW 293.4 Da). Thiazole-piperazine frameworks are recognized as privileged structures in medicinal chemistry, particularly for acetylcholinesterase (AChE) inhibition and protein kinase modulation.

Molecular Formula C12H11N3O2S2
Molecular Weight 293.36
CAS No. 2309258-78-2
Cat. No. B2846809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one
CAS2309258-78-2
Molecular FormulaC12H11N3O2S2
Molecular Weight293.36
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=CS3
InChIInChI=1S/C12H11N3O2S2/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h1-2,5-6,8H,3-4,7H2
InChIKeyCJPAJAHYTKSWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one (CAS 2309258-78-2): A Thiazole-Piperazinone-Thiophene Hybrid Scaffold for Kinase-Targeted and Neurodegenerative Research Programs


1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one (CAS 2309258-78-2) is a heterocyclic small molecule that integrates a thiazole ring, a piperazin-2-one core, and a thiophene-3-carbonyl substituent into a single scaffold (C12H11N3O2S2, MW 293.4 Da) . Thiazole-piperazine frameworks are recognized as privileged structures in medicinal chemistry, particularly for acetylcholinesterase (AChE) inhibition and protein kinase modulation [1]. The combination of an electron-deficient thiazole with the hydrogen-bonding piperazinone amide and the π-rich thiophene carbonyl produces a unique pharmacophoric profile that cannot be replicated by simpler thiazole-piperazine analogs or N-aryl piperazinones lacking the thiophene carbonyl functionality.

Why Simple Thiazole-Piperazinones or Thiophene-Carbonyl Analogs Cannot Replace 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one in Competitive Selection


Generic substitution among thiazole-piperazine derivatives is not supported by available SAR data: the parent scaffold 1-(thiazol-2-yl)piperazin-2-one (MW 183.23 Da, cLogP ~0) lacks the thiophene-carbonyl moiety entirely, drastically reducing its molecular recognition surface and precluding key π-stacking and hydrophobic interactions observed in active AChE and kinase inhibitors [1]. Conversely, the extended acetyl-linked analog 1-(thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one (MW 307.4 Da) introduces an additional methylene spacer that alters the spatial orientation of the thiophene ring, likely affecting binding pose complementarity . The 5-fluoropyrimidine analog (MW 306.32 Da) replaces the thiazole with a pyrimidine, altering electronic properties and kinase selectivity profiles . Thiazole-piperazine SAR demonstrates that even minor structural modifications produce order-of-magnitude differences in target potency: in the published thiazole-piperazine AChE inhibitor series, compound 5o achieved an IC50 of 0.011 µM while closely related congeners showed substantially weaker inhibition [2]. Thus, substitution without direct comparative validation carries a high risk of selecting a compound with inferior target engagement.

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one vs. Closest Analogs: A Procurement-Focused Comparator Guide


Molecular Weight Optimization: Intermediate MW Balances Ligand Efficiency Against the Parent Scaffold and Extended Analogs

The target compound (MW 293.4 Da) occupies an intermediate molecular weight range between the minimal parent scaffold 1-(thiazol-2-yl)piperazin-2-one (MW 183.23 Da, [1]) and the extended acetyl-linked analog (MW 307.4 Da, ) or the 5-fluoropyrimidine analog (MW 306.32 Da, ). In fragment-based and lead-optimization campaigns, MW between 250-350 Da is associated with favorable ligand efficiency indices (LE > 0.3 kcal mol⁻¹ per heavy atom) and compliance with CNS multiparameter optimization (MPO) scores [2]. The target compound's MW of 293.4 Da positions it closer to the sweet spot for balancing potency and pharmacokinetic properties compared to the minimal scaffold (too small for adequate target engagement) and the acetyl-linked analog (approaching the upper limit for efficient optimization).

molecular weight ligand efficiency drug-likeness physicochemical properties

Zero Hydrogen Bond Donors: A Differentiating Feature for CNS Permeability and Selectivity Profiling

Structural analysis of the target compound reveals zero hydrogen bond donor (HBD) groups, as both nitrogen atoms in the piperazin-2-one ring are fully substituted (N1 by thiazol-2-yl, N4 by thiophene-3-carbonyl) . In contrast, the parent scaffold 1-(thiazol-2-yl)piperazin-2-one possesses one HBD (the free NH of the piperazinone ring) [1], and many active thiazole-piperazine AChE inhibitors retain at least one HBD [2]. The absence of HBD in the target compound is significant: reducing HBD count ≤0.5 is strongly correlated with improved CNS penetration (CNS MPO score), and each additional HBD increases the likelihood of P-glycoprotein efflux and plasma protein binding [3]. This feature may confer a selectivity advantage by eliminating hydrogen bond donor interactions with non-target proteins that are exploited by HBD-containing analogs.

hydrogen bond donors CNS permeability off-target selectivity physicochemical properties

Thiazole-Piperazine Class-Level AChE Potency Benchmark: IC50 of 0.011 µM for Analogous Scaffolds Establishes Biological Potential

Although direct AChE IC50 data for 1-(1,3-thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has not yet been published, the thiazole-piperazine class provides a well-characterized benchmark: in a systematic SAR study by Yurttaş et al., thiazole-piperazine derivatives were screened for AChE and BChE inhibition using the Ellman method [1]. The most potent compound, 5o, achieved 99.83% AChE inhibition at 0.1 µM and an IC50 of 0.011 µM, surpassing the standard drug donepezil (IC50 0.054 µM) by approximately 5-fold [1]. Compounds in this series exhibited strong selectivity for AChE over BChE, with no notable BChE inhibition detected [1]. The target compound retains the core thiazole-piperazine pharmacophore while adding the thiophene-3-carbonyl group, which is expected to modulate potency and selectivity, consistent with the observation that N-substitution on the piperazine ring dramatically affects activity in this class.

acetylcholinesterase IC50 Alzheimer's disease thiazole-piperazine Ellman assay

Thiazole-Piperazine Scaffold Recognized as Protein Kinase Inhibitor Pharmacophore: MeSH Annotation Confirms Target Class Relevance

The thiazole-piperazine structural motif is formally annotated in the MeSH (Medical Subject Headings) database as a protein kinase inhibitor pharmacophore [1]. The MeSH entry for the structurally related compound HG-7-85-01 maps to both 'Piperazines' and 'Thiazoles' headings and is explicitly designated as a protein kinase inhibitor [1]. HG-7-85-01, a type II ATP-competitive inhibitor, potently inhibits T315I mutant Bcr-Abl kinase with an IC50 of 3 nM, KDR with 20 nM, and RET with 30 nM, while showing weak or no inhibition of other kinases (IC50 >2 µM) [2]. The target compound 1-(1,3-thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one incorporates the same thiazole-piperazine core recognized in this kinase inhibitor pharmacophore, with the thiophene-3-carbonyl moiety offering an additional vector for hinge-binding or hydrophobic pocket interactions that are critical for kinase selectivity.

protein kinase inhibitor MeSH thiazole piperazine kinase selectivity

Procurement-Ready Application Scenarios for 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one Based on Evidence-Derived Differentiation


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization and SAR Expansion

The target compound is ideally suited for AChE inhibitor lead optimization programs. The published thiazole-piperazine class benchmark shows that structurally related compounds achieve AChE IC50 values as low as 0.011 µM, exceeding donepezil potency by nearly 5-fold [1]. The target compound's unique thiophene-3-carbonyl substituent and zero-HBD piperazinone core offer unexplored vectors for enhancing AChE binding interactions and improving CNS penetration . Procurement of this compound enables immediate SAR diversification around the thiophene-carbonyl position, filling a gap in the existing thiazole-piperazine AChE inhibitor landscape where N-acyl modifications have not been systematically explored.

Kinase Inhibitor Screening Libraries: Targeting Gatekeeper-Mutant and Wild-Type Kinases

The thiazole-piperazine scaffold is formally recognized in MeSH as a protein kinase inhibitor pharmacophore, with the class-leading compound HG-7-85-01 demonstrating single-digit nanomolar potency against gatekeeper-mutant kinases (Bcr-Abl T315I IC50 3 nM) and high selectivity (>600-fold) over non-target kinases [2]. The target compound incorporates this privileged thiazole-piperazine core while adding a thiophene-3-carbonyl group that can access the hydrophobic back pocket or hinge region of kinase ATP-binding sites. Adding this compound to kinase screening libraries introduces structural diversity not present in commercial kinase inhibitor collections, which are dominated by pyrimidine and quinazoline scaffolds.

CNS Penetrant Probe Development: Exploiting Zero HBD Count for Blood-Brain Barrier Penetration

The target compound's zero hydrogen bond donor count is a critical differentiator for CNS drug discovery programs . Reducing HBD count to zero is associated with improved CNS MPO scores, reduced P-glycoprotein recognition, and enhanced passive brain penetration [3]. In contrast to the parent scaffold 1-(thiazol-2-yl)piperazin-2-one (1 HBD) and most published thiazole-piperazine AChE inhibitors (≥1 HBD), the target compound offers a unique opportunity to investigate whether eliminating HBD interactions improves CNS target engagement while maintaining enzyme inhibitory potency. This makes it a strategic procurement choice for neuroscience-focused screening cascades.

Chemical Biology Tool Compound: Investigating Thiophene-Thiazole Synergy in Target Engagement

The combination of a thiazole (electron-deficient heterocycle) and a thiophene-3-carbonyl (electron-rich, π-extended system) within a single piperazinone scaffold creates a unique electronic and steric environment for probing protein-ligand interactions [1]. The target compound's MW of 293.4 Da positions it ideally for fragment-growth and chemical probe development, while the absence of published biological data for this exact structure means it offers unexplored intellectual property space . Researchers seeking novel chemical probes for target identification or chemoproteomics studies will benefit from the compound's structural novelty and the absence of prior art disclosing its biological activity.

Quote Request

Request a Quote for 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.